3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by the presence of a pyrazole ring, a benzoic acid moiety, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole . The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yields and selectivity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Scientific Research Applications
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has several scientific research applications:
Medicine: Due to its pharmacological properties, it is studied for its potential therapeutic applications in treating infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can be compared with other pyrazole derivatives, such as:
3-(5-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid: Similar structure but lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-methoxy-3-(1H-pyrazol-1-yl)methylbenzoic acid: Lacks the chloro and dimethyl substituents, which can influence its pharmacological properties.
3-(4-chloro-1H-pyrazol-1-yl)methyl-4-methoxybenzoic acid: Similar structure but with different substitution patterns, affecting its overall activity and applications.
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYTCAUWBMMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.